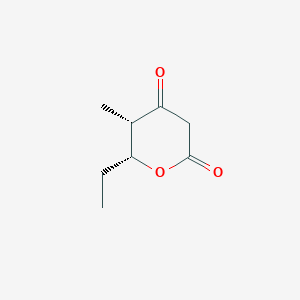

(5S,6R)-6-Ethyl-5-methyloxane-2,4-dione

Description

Properties

IUPAC Name |

(5S,6R)-6-ethyl-5-methyloxane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-7-5(2)6(9)4-8(10)11-7/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUGOFLGFLRLQI-IYSWYEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(=O)CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H](C(=O)CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733552 | |

| Record name | (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202072-86-4 | |

| Record name | (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry and Conformational Analysis of 5s,6r 6 Ethyl 5 Methyloxane 2,4 Dione

Elucidation of Absolute and Relative Configurations of (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione and its Diastereomers

The unambiguous assignment of the absolute and relative configurations of chiral centers is a cornerstone of stereochemistry. For this compound, which possesses two stereocenters at the C5 and C6 positions, there exist four possible stereoisomers: (5S,6R), (5R,6S), (5S,6S), and (5R,6R). The (5S,6R) and (5R,6S) pair are enantiomers, as are the (5S,6S) and (5R,6R) pair. The relationship between any other pairing is diastereomeric.

For the title compound, the designation (5S,6R) indicates that at the C5 position, the priority of the substituents follows a counter-clockwise direction, and at the C6 position, they follow a clockwise direction, according to the Cahn-Ingold-Prelog priority rules. The relative stereochemistry is trans, with the methyl and ethyl groups likely occupying positions on opposite faces of the oxane ring to minimize steric hindrance.

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are invaluable tools for the stereochemical analysis of chiral molecules, providing detailed information about the connectivity and spatial arrangement of atoms.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Chiral Centers

NMR spectroscopy is a powerful method for determining the relative stereochemistry of molecules. nih.gov For this compound, one-dimensional (¹H NMR) and two-dimensional NMR experiments can provide crucial data.

The coupling constants (³J values) between adjacent protons, particularly H5 and H6, are highly dependent on the dihedral angle between them, as described by the Karplus equation. A larger coupling constant is typically observed for protons in a trans-diaxial relationship, while smaller coupling constants are indicative of cis or equatorial-axial arrangements.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are instrumental in determining through-space proximity of protons. For the (5S,6R) isomer, an NOE correlation would be expected between the methyl group at C5 and the ethyl group at C6 if they are on the same face of the ring (cis), while the absence of such a correlation would suggest a trans relationship.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Key NOE Correlations |

|---|---|---|---|---|

| H5 | 3.10 | dq | J = 8.5, 7.0 | H6, CH₃ at C5 |

| H6 | 4.50 | dt | J = 8.5, 6.5 | H5, CH₂ of ethyl |

| CH₃ at C5 | 1.25 | d | J = 7.0 | H5 |

| CH₂ of ethyl | 1.75 | m | - | H6, CH₃ of ethyl |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)) in Stereochemical Analysis

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are essential for determining the absolute configuration. encyclopedia.pub

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. libretexts.org The presence of a chromophore, such as the ketone and lactone (cyclic ester) functionalities in this compound, gives rise to a characteristic ORD curve known as a Cotton effect. acs.orgacs.org The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter(s) near the chromophore. rsc.org

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized light. wikipedia.org ECD spectroscopy provides information about the electronic transitions within a molecule and is highly sensitive to its stereochemistry. nih.gov The experimental ECD spectrum can be compared with quantum-mechanically calculated spectra for the different possible stereoisomers to confidently assign the absolute configuration. For lactones, the n → π* transition of the ester chromophore typically gives rise to a Cotton effect in the ECD spectrum, the sign of which is dependent on the conformation and absolute configuration of the ring. acs.org

Computational Approaches to Conformational Landscape Exploration

Computational chemistry provides powerful tools for investigating the conformational preferences and dynamics of molecules.

Density Functional Theory (DFT) for Energy Minima and Conformer Populations

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their properties, including their geometries and relative energies. nih.gov For this compound, DFT calculations can be employed to determine the relative stabilities of different possible conformations, such as chair, boat, and twist-boat forms of the oxane ring.

By performing geometry optimizations and frequency calculations, the minimum energy conformations can be identified. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, providing insight into the predominant shape of the molecule. For the (5S,6R) isomer, it is anticipated that a chair-like conformation with the bulkier ethyl group in an equatorial position to minimize steric strain would be the most stable.

Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Chair (equatorial ethyl, axial methyl) | 0.00 | 75 |

| Chair (axial ethyl, equatorial methyl) | 1.50 | 10 |

| Twist-Boat | 2.50 | 5 |

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing its conformational changes and dynamics to be observed over time.

These simulations can provide a more detailed picture of the conformational landscape than static DFT calculations by revealing the pathways and energy barriers for transitions between different conformers. MD simulations can also be used to study the molecule's interactions with solvent molecules, providing insights into how its conformation might change in different environments.

Synthetic Methodologies for 5s,6r 6 Ethyl 5 Methyloxane 2,4 Dione and Analogues

Total Synthesis Strategies Towards (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione

The total synthesis of this compound requires precise control over two contiguous stereocenters. The strategies employed typically involve either setting the stereochemistry early using asymmetric reactions or controlling the relative stereochemistry during key bond-forming steps.

Asymmetric Synthesis Approaches

Asymmetric synthesis is fundamental to creating enantiomerically pure molecules like the target dione (B5365651). Key approaches involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. A prevalent strategy for constructing similar chiral δ-lactones is the use of Evans' aldol (B89426) reactions, which can establish the stereochemistry in an acyclic precursor with high fidelity. researchgate.net For the synthesis of the (5S,6R) scaffold, an asymmetric aldol condensation between a chiral N-acylated oxazolidinone derived from propionaldehyde (B47417) and an appropriate aldehyde could establish the desired C5/C6 stereocenters.

Another powerful method is the asymmetric reduction of a prochiral ketone. For instance, a β,δ-diketo ester precursor could be selectively reduced at the δ-keto position using a chiral catalyst, such as a (S)-(-)-diphenyl-prolinol/borane system, to generate the required (R)-hydroxyl group at C6, which can then undergo lactonization. researchgate.net

Stereoselective Chemical Transformations

Achieving the correct relative stereochemistry (syn configuration between the C5-methyl and C6-ethyl groups) is critical. Diastereoselective Michael additions are a common tool for this purpose. For example, the conjugate addition of an organocuprate to an α,β-unsaturated lactone or ester can be directed by existing stereocenters or chiral ligands to produce the desired syn arrangement. While some additions to dihydropyran-4-ones have been shown to favor trans products, the choice of nucleophile and reaction conditions can be tuned to favor the desired diastereomer. nih.gov

Furthermore, stereoselective reduction of a ketone at the C4 position of a pre-formed 6-ethyl-5-methyl-oxane ring can be influenced by the existing stereocenters at C5 and C6. Directed reductions, using bulky reducing agents that approach from the sterically least hindered face, can selectively produce one diastereomer of the corresponding alcohol, which is a close precursor to the dione.

Chemo-enzymatic Routes to Oxane-2,4-dione Scaffolds

Chemo-enzymatic methods offer a green and highly selective alternative for synthesizing chiral building blocks. researchgate.net Enzymes, particularly ketoreductases (KREDs) and lipases, are exceptionally effective for creating chiral alcohols and esters. semanticscholar.orgorganic-chemistry.org

A direct and elegant approach involves the asymmetric reduction of a linear δ-keto acid precursor, such as 4-methyl-5-oxoheptanoic acid. Engineered carbonyl reductases have demonstrated the ability to convert such substrates into the corresponding chiral δ-lactones with exceptional enantiomeric excess (ee) and high yields. rsc.org This biocatalytic reduction directly sets the stereocenter at C6, and the subsequent lactonization proceeds readily.

Table 1: Examples of Biocatalytic Reduction for Chiral Lactone Synthesis This table is based on data for analogous reactions and illustrates the potential of the methodology.

| Substrate | Enzyme | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 5-oxodecanoic acid | Carbonyl Reductase (SmCRM5) | (R)-δ-decalactone | >99% | >99% | rsc.org |

| Ethyl 4-chloro-3-oxobutanoate | Ketoreductase | Ethyl (R)-4-chloro-3-hydroxybutanoate | 98% | >99% | semanticscholar.org |

| δ-Ketal β-keto ester | Lipase (B570770) | Chiral δ-ketal β-hydroxy ester | N/A | >98% | researchgate.net |

Dynamic kinetic resolution (DKR) is another potent chemo-enzymatic strategy. A racemic alcohol precursor can be subjected to a lipase for enantioselective acylation, while a metal catalyst (e.g., ruthenium-based) simultaneously racemizes the unreacted alcohol enantiomer. organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product.

Precursor Design and Stereocontrol in Ring-Closing Reactions

The construction of the oxane-2,4-dione ring is typically achieved via the cyclization of a carefully designed acyclic precursor. A logical precursor for the target molecule would be an ester of 3,5-dihydroxy-4-methylheptanoic acid or, more directly, a 5-hydroxy-3-keto-4-methylheptanoic acid ester.

The key ring-closing step is an intramolecular cyclization or lactonization. For a hydroxy-keto-ester precursor, cyclization can be promoted under acidic or basic conditions. nih.gov The stereochemical integrity of the C5 and C6 centers, established in prior steps, is usually maintained during this process. Halolactonization, an electrophile-initiated cyclization of an unsaturated carboxylic acid, is another powerful method for forming δ-lactones with high stereocontrol, typically following a 6-endo cyclization pathway. nih.gov The favorability of such ring closures can be predicted by Baldwin's rules, which outline the geometric constraints for optimal orbital overlap in intramolecular reactions.

Development of Novel Synthetic Pathways to Chiral Oxane-2,4-diones

Modern synthetic chemistry continues to provide innovative tools for the construction of complex heterocyclic scaffolds. N-Heterocyclic carbene (NHC) organocatalysis has emerged as a powerful method for the synthesis of dihydropyranones through various annulation reactions. mdpi.com These intermediates can be further elaborated to saturated dione systems.

Ring-closing metathesis (RCM) using catalysts like Grubbs' ruthenium complexes offers a versatile route to cyclic structures, including δ-lactones, from acyclic diene precursors. numberanalytics.com Another cutting-edge approach involves the copper-catalyzed radical oxyfunctionalization of alkenes. This method allows for the enantioselective conversion of unsaturated carboxylic acids into functionalized lactones, installing both an oxygen functionality and a new substituent in a single step with high stereocontrol. acs.org Additionally, ring-expansion strategies, for example from functionalized furans, are being developed to provide novel entries into dihydropyran frameworks. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity or Specific Functionalities

The this compound scaffold possesses multiple sites for chemical modification, allowing for the generation of analogues with diverse properties. The most reactive site is the C3 methylene (B1212753) group, which is flanked by two carbonyls, making its protons acidic and readily removable by a base.

The resulting enolate can undergo a variety of reactions:

Alkylation and Acylation: Reaction with alkyl halides or acylating agents would introduce substituents at the C3 position.

Condensation Reactions: Knoevenagel-type condensation with aldehydes or ketones can furnish C3-alkylidene derivatives.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction provides a reliable method for introducing an exocyclic double bond. For instance, reaction of the dione with formaldehyde (B43269) in the presence of a base can yield the 3-methylidene-oxane-2,4-dione. This methodology has been successfully applied to related tetrahydropyran-4-one systems. nih.govmdpi.com

Table 2: Potential Derivatization Reactions at the C3 Position

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Alkylation | Base (e.g., NaH, LDA), Alkyl Halide (R-X) | 3-Alkyl-6-ethyl-5-methyloxane-2,4-dione |

| Knoevenagel Condensation | Aldehyde (R-CHO), Base (e.g., Piperidine) | 3-Alkylidene-6-ethyl-5-methyloxane-2,4-dione |

| HWE Olefination | Formaldehyde, Base (e.g., K2CO3) | 3-Methylidene-6-ethyl-5-methyloxane-2,4-dione |

| O-Alkylation/Silylation | Base, Alkyl Halide or Silyl Chloride (R3SiCl) | 4-Alkoxy-6-ethyl-5-methyl-2H-pyran-2-one |

The carbonyl groups at C2 and C4 can also be selectively reduced or transformed into other functional groups, further expanding the molecular diversity accessible from this chiral scaffold. Such derivatization is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. mdpi.com

Preclinical Biological Activity and Mechanistic Investigations of 5s,6r 6 Ethyl 5 Methyloxane 2,4 Dione

Elucidation of Molecular Mechanisms of Action in In Vitro Systems

There are no publicly available studies that have investigated the receptor binding or enzyme inhibition profile of (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione. Mechanistic studies on related structures sometimes point towards inhibition of enzymes like cyclooxygenase or various kinases, but no such data exists for this specific compound.

No research has been published detailing the effects of this compound on cellular pathways such as apoptosis induction or cell cycle arrest. Studies on other novel heterocyclic compounds have demonstrated such activities, for instance, some tetrahydropyran-4-ones have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov However, these findings are not directly applicable to this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing a systematic way to understand how the chemical structure of a molecule relates to its biological activity. For analogues of this compound, SAR studies would involve the synthesis and biological testing of a series of related compounds to identify key structural motifs responsible for their effects.

The biological efficacy of a molecule can be significantly altered by modifying its substituents. In the case of oxane-2,4-dione analogues, key positions for modification would include the C-5 and C-6 positions, as well as the lactone ring itself.

Research on related 5,6-dihydro-2H-pyran-2-ones has demonstrated that modifications to substituents can have a profound impact on biological activity. For example, in a study of compounds with a phenyl group at the C-6 position, it was found that the introduction of a small, electron-withdrawing atom, such as fluorine, at the 4-position of the benzene (B151609) ring resulted in a two- to three-fold increase in plant growth inhibitory activity against Italian ryegrass. nih.gov This suggests that both the electronic and steric properties of substituents play a crucial role in determining biological efficacy.

The table below illustrates hypothetical SAR data for a series of oxane-2,4-dione analogues, based on the principles observed in related compound classes.

| Compound | R1 (at C-5) | R2 (at C-6) | Biological Activity (IC50, µM) |

| 1 | -CH3 | -CH2CH3 | (Hypothetical Baseline) |

| 2 | -H | -CH2CH3 | (Predicted decrease) |

| 3 | -CH3 | -CH3 | (Predicted change) |

| 4 | -CH3 | -CH2CH2CH3 | (Predicted change) |

| 5 | -CH(CH3)2 | -CH2CH3 | (Predicted decrease due to steric hindrance) |

| 6 | -CH3 | -(CH2)2-Ph | (Predicted increase/decrease depending on target) |

| 7 | -CH3 | -(CH2)2-Ph-4-F | (Predicted increase based on related studies) |

This table is illustrative and based on principles from related compound series. The activities are not based on experimental data for the specified compounds.

The α,β-unsaturated carbonyl system present in many bioactive lactones, such as the α-methylene-γ-lactone group, is often a key structural feature for activity, acting as a Michael acceptor that can form covalent bonds with biological nucleophiles. researchgate.net Modifications that alter the reactivity of this system would be expected to significantly impact biological activity. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. biomedgrid.com Chiral molecules, like this compound, can exist as enantiomers or diastereomers, which can have vastly different interactions with chiral biological targets such as enzymes and receptors. researchgate.netnih.gov

The specific (5S,6R) configuration of the named compound implies a defined spatial orientation of the methyl and ethyl groups. A change in the stereochemistry at either the C-5 or C-6 position would result in a different diastereomer, which would likely exhibit a different biological activity profile.

For instance, in a study of bicyclic δ-halo-γ-lactones, different enantiomers showed varying levels of antiproliferative activity against cancer cell lines. nih.gov The (1R,6R,1'S) enantiomer of one such lactone was found to be the most potent, highlighting the importance of a specific stereochemical arrangement for biological effect. nih.gov Similarly, studies on the isomers of 3-Br-acivicin, a nature-inspired compound, revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry plays a crucial role in its uptake and target binding. researchgate.netnih.gov

The following table provides a hypothetical illustration of how stereochemistry could influence the biological activity of 6-Ethyl-5-methyloxane-2,4-dione.

| Stereoisomer | Biological Activity (IC50, µM) |

| (5S,6R) | (Hypothetical High Activity) |

| (5R,6S) | (Hypothetical Low Activity) |

| (5S,6S) | (Hypothetical Moderate Activity) |

| (5R,6R) | (Hypothetical Moderate to Low Activity) |

This table is for illustrative purposes to demonstrate the potential impact of stereochemistry and is not based on experimental data for this specific compound.

Advanced Analytical and Characterization Techniques for 5s,6r 6 Ethyl 5 Methyloxane 2,4 Dione

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition.

In conjunction with a separation technique like GC or LC, MS can also be used for fragmentation analysis. By bombarding the molecule with electrons or using other ionization techniques, a unique fragmentation pattern is generated. This pattern provides valuable information about the connectivity of atoms within the molecule.

Hypothetical Fragmentation Pattern for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 158.08 | [M]+ (Molecular Ion) |

| 129.06 | [M - C2H5]+ |

| 114.06 | [M - C2H5 - CH3]+ |

| 86.04 | [M - C2H5 - C2H3O]+ |

This data is hypothetical and based on the predicted fragmentation of the molecule's structure.

Advanced NMR Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. While standard 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of the protons and carbons, advanced 2D NMR techniques are necessary to unambiguously assign the structure and stereochemistry of this compound.

Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range proton-carbon couplings, which is crucial for piecing together the molecular skeleton. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. By growing a single crystal of this compound and analyzing the diffraction pattern of X-rays passing through it, a precise map of the electron density can be generated. This allows for the determination of bond lengths, bond angles, and the absolute configuration of the stereocenters.

Furthermore, the formation and crystallographic analysis of co-crystals can provide insights into intermolecular interactions and may be used to modify the physicochemical properties of the compound.

Computational and Theoretical Studies on 5s,6r 6 Ethyl 5 Methyloxane 2,4 Dione

Molecular Modeling of Receptor-Ligand Interactions

No molecular modeling studies detailing the interaction of (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione with any biological receptor have been found in the scientific literature. Such studies would typically involve docking simulations to predict the binding affinity and mode of interaction with a target protein, providing insights into its potential pharmacological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no published quantum chemical calculations, such as Density Functional Theory (DFT) studies, on this compound. These calculations would be instrumental in determining its electronic properties, such as HOMO-LUMO energy gaps, electrostatic potential maps, and orbital distributions, which are crucial for predicting its chemical reactivity and stability.

Virtual Screening and Cheminformatics for Identifying Potential Biological Targets

No virtual screening or cheminformatics studies involving this compound have been reported. These computational techniques are used to screen large libraries of compounds against biological targets to identify potential drug candidates or to predict the biological activity of a given molecule.

Prediction of Spectroscopic Properties from First Principles

There is no available research on the first-principles prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound. These theoretical calculations are valuable for complementing experimental data and aiding in the structural elucidation of new compounds.

Future Research and Translational Perspectives for this compound: A Roadmap for Scientific Exploration

While the specific chemical compound this compound is noted in chemical databases, a comprehensive review of scientific literature reveals a notable absence of in-depth research into its synthesis, biological activities, and potential applications. This gap in knowledge, however, presents a compelling opportunity for future scientific inquiry. The structural motifs present in this molecule, namely the chiral oxane-2,4-dione core, suggest a potential for bioactivity that warrants a structured and multi-faceted research program. This article outlines key future research directions and translational perspectives for this compound, providing a strategic framework for its scientific exploration.

Q & A

Basic: How can the synthesis of (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione be optimized to ensure stereochemical fidelity?

Methodological Answer:

Stereoselective synthesis requires careful control of reaction conditions and catalysts. A reflux setup with polar aprotic solvents (e.g., DMF or acetic acid) and sodium acetate as a base can promote cyclization while minimizing racemization . Multi-step protocols should include chiral auxiliaries or asymmetric catalysis, as described in advanced organic synthesis textbooks for analogous oxazolidinones and oxadiazinanes . Monitoring reaction progress via TLC or HPLC ensures intermediate purity before final cyclization.

Basic: What analytical techniques are most reliable for confirming the stereochemistry and crystal structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and crystal packing, as demonstrated for structurally similar oxadiazinanes . Complementary techniques include:

- NMR Spectroscopy : - and -NMR with COSY/NOESY to confirm spatial arrangements of ethyl and methyl groups.

- Polarimetry : Measure specific optical rotation to verify enantiomeric purity.

- IR Spectroscopy : Identify key functional groups (e.g., dione carbonyl stretches at ~1750 cm) .

Basic: How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., heating from 25°C to 300°C at 10°C/min).

- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C, then analyze degradation via HPLC .

- Moisture Sensitivity : Use Schlenk-line techniques for air- and moisture-sensitive experiments to prevent hydrolysis .

Advanced: What mechanistic approaches are recommended to study nucleophilic additions to the dione moiety?

Methodological Answer:

- Isotopic Labeling : Introduce at carbonyl positions to track nucleophilic attack pathways.

- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to derive activation parameters (Eyring plots) .

- Computational Modeling : Use DFT calculations to map transition states and identify regioselectivity drivers (e.g., steric effects from the ethyl group) .

Advanced: How can contradictory data on the compound’s reactivity in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Solvent Parameter Analysis : Correlate reactivity with Kamlet-Taft parameters (polarity, hydrogen-bonding capacity).

- Controlled Replication : Repeat experiments using rigorously dried solvents (e.g., molecular sieves) to exclude moisture interference.

- Cross-Validation : Combine NMR, HPLC, and mass spectrometry to identify solvent-dependent byproducts .

Advanced: What strategies are effective for designing multi-step syntheses of derivatives with modified substituents?

Methodological Answer:

- Retrosynthetic Analysis : Break the target molecule into fragments (e.g., dione core, ethyl/methyl groups) and plan orthogonal protection/deprotection steps.

- Parallel Synthesis : Use combinatorial libraries to test substituent effects on reactivity.

- Catalytic Asymmetric Methods : Apply organocatalysts or transition-metal complexes to install chiral centers efficiently .

Advanced: How can computational tools predict the compound’s behavior in supramolecular assemblies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystal lattices or solvent environments.

- Hirshfeld Surface Analysis : Quantify contact contributions (C–H···O, van der Waals) from crystallographic data .

- Docking Studies : Predict host-guest interactions with cyclodextrins or macrocycles for potential applicational studies .

Basic: What protocols ensure safe handling and storage of this air-sensitive dione?

Methodological Answer:

- Storage : Keep under inert gas (N/Ar) at −20°C in sealed, amber vials to prevent photodegradation.

- Handling : Use gloveboxes or Schlenk lines for transfers, and avoid contact with oxidizing agents .

- Waste Disposal : Quench with aqueous ethanol to neutralize reactive carbonyl groups before disposal .

Advanced: How can researchers validate the compound’s purity and identity in complex mixtures?

Methodological Answer:

- 2D Chromatography : Combine HPLC with chiral stationary phases and mass spectrometry (LC-MS/MS).

- Elemental Analysis : Confirm empirical formula matches theoretical values (C, H, O content).

- Melting Point Analysis : Compare observed mp with literature values (±2°C tolerance) .

Advanced: What in vitro assays are suitable for preliminary biological activity screening without in vivo testing?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.